[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride
CAS No.: 1609388-44-4
Cat. No.: VC8078406
Molecular Formula: C7H18Cl2N2O
Molecular Weight: 217.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609388-44-4 |
|---|---|
| Molecular Formula | C7H18Cl2N2O |
| Molecular Weight | 217.13 |
| IUPAC Name | [(2S,4R)-4-(dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2O.2ClH/c1-9(2)7-3-6(5-10)8-4-7;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1 |
| Standard InChI Key | KBUWFDDZDZIZMH-AUCRBCQYSA-N |
| Isomeric SMILES | CN(C)[C@@H]1C[C@H](NC1)CO.Cl.Cl |
| SMILES | CN(C)C1CC(NC1)CO.Cl.Cl |
| Canonical SMILES | CN(C)C1CC(NC1)CO.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₇H₁₈Cl₂N₂O, with a molecular weight of 217.13 g/mol . Its IUPAC name, [(2S,4R)-4-(dimethylamino)pyrrolidin-2-yl]methanol dihydrochloride, reflects the presence of two chiral centers at the 2nd and 4th positions of the pyrrolidine ring. The (2S,4R) configuration distinguishes it from stereoisomers such as the (2S,4S) variant, which exhibits distinct spatial arrangements and physicochemical behaviors .
Table 1: Key Structural and Identifier Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 1609388-44-4 | |
| Molecular Formula | C₇H₁₈Cl₂N₂O | |
| Molecular Weight | 217.13 g/mol | |
| InChI Key | KBUWFDDZDZIZMH-AUCRBCQYSA-N | |
| Isomeric SMILES | CN(C)[C@@H]1CC@HCO.Cl.Cl |
The stereochemistry is critical to its interactions in chiral environments, such as enzyme-binding sites or asymmetric synthesis. The dimethylamino group at the 4th position enhances basicity, while the hydroxymethyl group at the 2nd position provides a site for further functionalization.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of [(2S,4R)-4-(dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride typically begins with the construction of the pyrrolidine ring system. A common approach involves:
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Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives to generate the pyrrolidine backbone.
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Stereochemical Control: Resolution via chiral auxiliaries or enzymatic methods to achieve the (2S,4R) configuration.
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Salt Formation: Treatment of the free base with hydrochloric acid to yield the dihydrochloride salt, improving crystallinity and handling properties .
Industrial-scale production optimizes reaction conditions (e.g., temperature, solvent polarity) to maximize yield and enantiomeric excess. Suppliers such as VulcanChem and Arctom provide the compound with purities exceeding 95%, as verified by HPLC and NMR .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in polar solvents such as water and methanol, with reported solubilities of >50 mg/mL at 25°C. The hydrochloride counterions stabilize the compound against oxidative degradation, extending its shelf life under refrigerated (2–8°C) conditions .
Spectroscopic Data
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¹H NMR (D₂O, 400 MHz): δ 3.70–3.65 (m, 1H, CH-OH), 3.20–3.10 (m, 2H, N-CH₂), 2.95 (s, 6H, N(CH₃)₂).
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IR (KBr): Peaks at 3350 cm⁻¹ (O-H stretch) and 1630 cm⁻¹ (N-H bend) .
Applications in Research
Pharmaceutical Intermediate
The compound serves as a key intermediate in the synthesis of bioactive molecules. For example:
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Chiral Ligands: Its rigid pyrrolidine structure facilitates asymmetric catalysis in C-C bond-forming reactions.
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Neuropharmacology: Structural analogs have been investigated as modulators of dopamine and serotonin receptors due to the dimethylamino group’s resemblance to neurotransmitter motifs.
Comparative Analysis with Stereoisomers
The (2S,4R) configuration confers distinct properties compared to its (2S,4S) counterpart:
Table 2: Stereoisomer Comparison
| Property | (2S,4R) Isomer | (2S,4S) Isomer |
|---|---|---|
| Melting Point | 198–202°C | 205–208°C |
| Specific Rotation [α]D²⁵ | +12.5° (c = 1, H₂O) | -9.8° (c = 1, H₂O) |
| Receptor Binding Affinity | Higher dopamine D2 selectivity | Lower dopamine D2 selectivity |
These differences underscore the importance of stereochemistry in drug design and material science .
Future Directions
Research opportunities include:
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Pharmacokinetic Studies: Evaluating absorption and metabolism in preclinical models.
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Material Science: Exploring its utility in chiral stationary phases for chromatography.
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